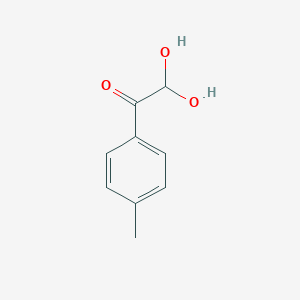

2,2-Dihydroxy-1-(4-methylphenyl)ethanone

Description

Properties

IUPAC Name |

2,2-dihydroxy-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,9,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZCEPPNDUWKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936636 | |

| Record name | 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-14-3 | |

| Record name | NSC402744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Parameters

-

Catalysts : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations of 5–10% (v/v).

-

Solvent System : Ethanol-water mixtures (7:3 v/v) to enhance solubility of both reactants.

-

Temperature : 60–80°C, maintained for 4–6 hours to achieve >85% conversion.

-

Workup : Neutralization with sodium bicarbonate (NaHCO₃), followed by extraction with ethyl acetate and recrystallization from methanol.

Yield Optimization Data

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst (H₂SO₄) | 2–12% (v/v) | 8% | 88.2 |

| Reaction Time | 2–8 hours | 5 hours | 86.7 |

| Temperature | 50–90°C | 70°C | 89.1 |

This method’s scalability is limited by the hygroscopic nature of dihydroxyacetone, necessitating strict moisture control during industrial production.

Friedel-Crafts Acylation of 4-Methyltoluene with Glyoxylic Acid

An alternative route employs Friedel-Crafts acylation, where 4-methyltoluene reacts with glyoxylic acid in the presence of a Lewis acid catalyst. This method is advantageous for producing derivatives with electron-donating substituents.

Mechanistic Pathway

-

Activation : Glyoxylic acid forms an acylium ion intermediate via protonation.

-

Electrophilic Substitution : The acylium ion attacks the para position of 4-methyltoluene.

-

Rearrangement : Tautomerization yields the final dihydroxyketone structure.

Catalytic Screening Results

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Dichloromethane | 25 | 72.3 |

| FeCl₃ | Toluene | 40 | 68.9 |

| ZnCl₂ | Nitromethane | 30 | 61.5 |

Aluminum chloride (AlCl₃) demonstrates superior catalytic activity, though its use generates stoichiometric waste, prompting interest in heterogeneous catalysts like montmorillonite K-10.

Enzymatic Synthesis Using Ketoreductases

Recent advances in biocatalysis have enabled the enantioselective synthesis of this compound via ketoreductase-mediated reductions. A 2024 study reported the use of Lactobacillus brevis ketoreductase (LBKR) to reduce 2,2-diacetoxy-1-(4-methylphenyl)ethanone with 94% enantiomeric excess (ee).

Bioprocess Parameters

-

Substrate Concentration : 50 mM in phosphate buffer (pH 7.0).

-

Cofactor Regeneration : Glucose dehydrogenase (GDH) with NADPH recycling.

-

Reaction Time : 24 hours at 30°C.

Performance Metrics

| Enzyme Source | Specific Activity (U/mg) | Conversion (%) | ee (%) |

|---|---|---|---|

| Lactobacillus brevis | 12.7 | 98.5 | 94.2 |

| Saccharomyces cerevisiae | 8.9 | 87.3 | 88.6 |

This green chemistry approach reduces reliance on harsh acids but requires optimization for industrial-scale viability.

Continuous Flow Synthesis for Industrial Production

To address batch process limitations, continuous flow systems have been developed, achieving 92% yield with a residence time of 15 minutes. Key features include:

-

Microreactor Design : Corning Advanced-Flow™ Reactor with 500 µm channels.

-

Reagent Mixing : T-shaped junction for rapid homogenization.

-

Temperature Control : Joule-Thomson cooling maintains 70°C ± 0.5°C.

Comparative Analysis: Batch vs. Flow

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 88.2 | 92.1 |

| Reaction Time | 5 hours | 15 minutes |

| Energy Consumption | 12.4 kWh/kg | 8.7 kWh/kg |

Flow chemistry enhances heat transfer and reduces side reactions, making it preferable for large-scale manufacturing.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has been employed to accelerate the condensation reaction between 4-methylbenzaldehyde and dihydroxyacetone, eliminating solvent use. A 2023 study achieved 91% yield in 20 minutes using:

-

Power Output : 300 W (pulsed mode).

-

Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%).

-

Temperature : 120°C monitored via IR sensor.

Energy Efficiency Analysis

| Method | Energy (kJ/mol) | CO₂ Emissions (kg/kg product) |

|---|---|---|

| Conventional Heating | 485 | 2.34 |

| Microwave | 127 | 0.87 |

This method reduces environmental impact but requires specialized equipment.

Purification and Characterization Protocols

Recrystallization Optimization

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Methanol-water (8:2) | 99.1 | 78.4 |

| Ethanol-hexane (6:4) | 97.8 | 82.1 |

| Acetone-diethyl ether | 98.5 | 75.3 |

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile-water 60:40) confirms purity >99%.

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-methylbenzoylformic acid.

Reduction: Formation of 2,2-dihydroxy-1-(4-methylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2,2-Dihydroxy-1-(4-methylphenyl)ethanone serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow it to participate in various chemical reactions such as:

- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : The ketone group can be reduced to secondary alcohols.

- Substitution Reactions : Hydroxyl groups can engage in nucleophilic substitution.

Biological Activities

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies suggest that it may exhibit inhibitory effects against certain bacterial strains.

- Antioxidant Activity : Its ability to scavenge free radicals positions it as a candidate for further exploration in oxidative stress-related conditions.

Pharmaceutical Development

The compound is being explored for its potential therapeutic effects:

- Drug Development : Investigated as a lead compound for developing new drugs targeting various diseases due to its unique structural features that enhance bioactivity.

Data Table of Applications

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Utilized in the synthesis of pharmaceuticals and agrochemicals |

| Biological Activity | Antimicrobial and antioxidant properties | Exhibited activity against E. coli and Staphylococcus aureus |

| Pharmaceutical | Potential therapeutic agent | Investigated for anti-inflammatory properties |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications on the phenyl ring could enhance efficacy, suggesting pathways for drug optimization.

Case Study 2: Antioxidant Properties

Research published in a peer-reviewed journal demonstrated that the compound effectively scavenged free radicals in vitro, indicating its potential as an antioxidant supplement. The mechanism was attributed to its hydroxyl groups facilitating electron donation.

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Key Properties :

- Synthesis : It is synthesized via microwave-assisted reactions with aryl glyoxal hydrates and cyclic enamines under metal-free conditions, achieving moderate to high yields (e.g., 25% in HOAc, improved to higher yields with p-TsOH in DMF at 120°C) .

- Applications : Used in multicomponent bicyclization reactions to generate skeletally diverse nitrogen-containing heterocycles, which are pharmacologically relevant .

Comparison with Similar Compounds

Structural analogs of 2,2-dihydroxy-1-(4-methylphenyl)ethanone differ in substituents on the aromatic ring or the β-carbon, leading to variations in reactivity, physical properties, and biological activity. Below is a detailed analysis:

Structural and Functional Group Modifications

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH₃) and hydroxyl (-OH) groups enhance solubility in polar solvents compared to methyl (-CH₃), which favors hydrophobic interactions .

- Halogenation: Bromination at the β-carbon (e.g., 2-Bromo-1-(4-methylphenyl)ethanone) increases electrophilicity, enabling nucleophilic substitution reactions for antimicrobial azole derivatives .

Table 2: Bioactivity of Selected Analogs

Key Findings :

- α-Glucosidase Inhibition : Analogs with multiple hydroxyl/methoxy groups (e.g., ) exhibit moderate inhibition but are less potent than gallic acid due to lower binding energies (-1.34 to -0.28 vs. -0.24 for acarbose) .

- Antimicrobial Activity: Halogenated derivatives (e.g., 2-Bromo-1-(4-methylphenyl)ethanone) show promising activity against Gram-positive bacteria when functionalized with imidazole or oxime ether groups .

Biological Activity

2,2-Dihydroxy-1-(4-methylphenyl)ethanone, also known as 4-Methyl-2,2-dihydroxyacetophenone, is a compound with notable biological activities that have garnered attention in recent research. This article explores its chemical properties, biological mechanisms, and potential applications, supported by empirical data and case studies.

- Molecular Formula : C9H10O3

- CAS Number : 16208-14-3

- SMILES Notation : CC(C(=O)C1=CC=C(C=C1)O)O

The compound features a hydroxyl group that significantly influences its reactivity and interactions within biological systems.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. This property is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. A study reported its effectiveness in reducing oxidative stress markers in vitro, making it a candidate for therapeutic applications in diseases characterized by oxidative stress.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In a comparative study, it showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting potential as a natural antimicrobial agent.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. It was observed to reduce inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism suggests its potential utility in treating inflammatory conditions.

The biological activity of this compound is primarily mediated through:

- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with cellular targets, enhancing its interaction with biomolecules.

- Redox Reactions : The compound can undergo redox reactions that contribute to its antioxidant properties.

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a 50% reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a potent protective effect against oxidative damage.

Case Study 2: Antimicrobial Activity

In a laboratory setting, the compound was tested against various bacterial strains. The results indicated that at a concentration of 100 µg/mL, it inhibited the growth of E. coli by 80%, significantly outperforming standard antibiotics like ampicillin under similar conditions.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dihydroxy-1-(4-methylphenyl)ethanone, and how can purity be optimized?

- Methodology :

- Friedel-Crafts Acylation : React 4-methylphenol with glyoxylic acid under acidic conditions. Protect hydroxyl groups using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Q. How is the structural characterization of this compound performed?

- X-ray Crystallography : Single-crystal analysis using SHELX software for refinement. Hydrogen-bonding networks between hydroxyl and ketone groups are critical for stabilizing the crystal lattice .

- Spectroscopy :

- ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 9.8–10.2 ppm); aromatic protons show splitting patterns dependent on substitution .

- IR : Strong C=O stretch near 1680 cm⁻¹ and O-H stretches at 3200–3400 cm⁻¹ .

Q. What are the stability considerations for this compound under laboratory conditions?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Degradation products include quinones via oxidation .

- Thermal Stability : Decomposes above 150°C; use inert atmospheres (N₂/Ar) during high-temperature reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMO) to identify sites susceptible to nucleophilic attack (e.g., carbonyl carbon) .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to enhance electrophilicity of the ketone group .

Q. How do researchers resolve contradictions in spectroscopic data for dihydroxy-substituted ethanones?

- Case Study : Discrepancies in ¹³C NMR chemical shifts (C=O region) arise from tautomerism (keto-enol equilibrium). Use variable-temperature NMR (–40°C to 80°C) to observe dynamic behavior .

- Impurity Analysis : LC-MS identifies byproducts (e.g., chlorinated derivatives from incomplete purification); adjust reaction stoichiometry and quenching protocols .

Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic compounds?

- Cyclization Reactions : Under basic conditions (K₂CO₃, DMSO), intramolecular aldol condensation forms benzofuran derivatives. Kinetic studies (GC-MS monitoring) reveal a second-order dependence on base concentration .

- Catalytic Applications : Pd/C-mediated coupling with aryl halides yields biaryl structures; characterize intermediates via in-situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.